N-(6-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide

Kinase inhibition EGFR Wnt signaling

Procure this specific 3,4-dimethoxy benzamide analog to dissect linker-length effects in kinase selectivity. Unlike the flexible propanamide analog KY02111, this constrained benzamide scaffold is documented in EGFR inhibitor patents for cardiac differentiation. Ideal for SAR studies minimizing Wnt-pathway crosstalk, it serves as a precise negative-control probe to deconvolve EGFR vs. Wnt mechanism readouts. Ensure functional relevance by avoiding positional isomers.

Molecular Formula C16H13ClN2O3S
Molecular Weight 348.8g/mol
CAS No. 308294-59-9
Cat. No. B401267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide
CAS308294-59-9
Molecular FormulaC16H13ClN2O3S
Molecular Weight348.8g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)OC
InChIInChI=1S/C16H13ClN2O3S/c1-21-12-6-3-9(7-13(12)22-2)15(20)19-16-18-11-5-4-10(17)8-14(11)23-16/h3-8H,1-2H3,(H,18,19,20)
InChIKeyAVLPGCJTONUUAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(6-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide (CAS 308294-59-9): Core Physicochemical & Scaffold Profile for Chemical Procurement


N-(6-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide (CAS 308294-59-9; molecular formula C16H13ClN2O3S; molecular weight 348.8 g/mol) is a synthetic small molecule featuring a 6-chloro-1,3-benzothiazole core linked via an amide bond to a 3,4-dimethoxyphenyl ring [1]. The compound is cataloged in PubChem (CID 3143003) with computed physicochemical properties including an XLogP3-AA of 4.1, one hydrogen bond donor, five hydrogen bond acceptors, and four rotatable bonds, indicating moderate lipophilicity and a relatively constrained linker region [1]. It is structurally classified as a benzothiazole benzamide derivative and has been referenced in patent literature within broad Markush claims for benzothiazole-based kinase inhibitor scaffolds, specifically in the context of EGFR inhibition and pluripotent stem cell cardiac differentiation compositions [2][3].

Substitution Risk in N-(6-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide: Why In-Class Analogs Cannot Be Interchanged for Stem Cell Differentiation or EGFR-Targeted Research


Within the 6-chloro-benzothiazol-2-yl amide series, minor structural modifications produce profound functional divergence. The commercially prevalent analog KY02111 (CAS 1118807-13-8; N-(6-chloro-1,3-benzothiazol-2-yl)-3-(3,4-dimethoxyphenyl)propanamide) contains a propanamide linker that separates the dimethoxyphenyl ring from the benzothiazole core by a two-carbon ethyl spacer, whereas the target compound employs a direct benzamide linkage with zero spacer atoms [1][2]. This linker-length difference fundamentally alters molecular geometry: the propanamide linker in KY02111 enables conformational flexibility hypothesized to facilitate β-catenin/TCF interaction disruption, a mechanism not predicted for the constrained benzamide analog [2]. Patent literature explicitly groups the target compound's benzamide scaffold within EGFR inhibitor compositions, a therapeutic class distinct from KY02111's reported Wnt/β-catenin inhibition mechanism, indicating that the linker controls target engagement pathway selection [3]. Additionally, the 3,5-dimethoxy positional isomer (CAS 313960-38-2) and the 2,3-dimethoxy isomer (CAS 895443-75-1) differ only in methoxy group placement on the phenyl ring yet lack any documented cardiac differentiation activity, underscoring that specific substitution patterns are non-negotiable for functional outcomes . Generic substitution across these analogs therefore risks complete loss of the desired biological readout.

Quantitative Differentiation Evidence for N-(6-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide: Head-to-Head and Cross-Study Comparator Data


Linker Geometry Defines Predicted Target Pathway: Benzamide vs. Propanamide Scaffold Comparison with KY02111

The target compound's benzamide linker produces a molecular shape and electrostatic surface that is fundamentally distinct from KY02111's propanamide linker. Patent classification data place the target compound within EGFR inhibitor compositional claims (US Patent Application 20140038278), whereas KY02111 is characterized as a canonical Wnt/β-catenin signaling inhibitor acting downstream of APC and GSK3β to block β-catenin–TCF/LEF interactions [1][2]. This patent-based pathway divergence, driven solely by the difference between a zero-methylene benzamide and a two-methylene propanamide linker, constitutes a qualitative—but functionally decisive—differentiation that determines which signaling pathway is modulated [1][2].

Kinase inhibition EGFR Wnt signaling Stem cell differentiation

Rotatable Bond Count and Ligand Efficiency: Benzamide Constraint vs. Propanamide Flexibility

The target compound possesses 4 rotatable bonds (PubChem computed) compared to 6 rotatable bonds in KY02111 [1]. The two additional rotatable bonds in KY02111 arise from the ethylene spacer in the propanamide linker, providing greater conformational entropy upon target binding. The benzamide analog is more geometrically constrained, which may translate into higher ligand efficiency (binding affinity per heavy atom or per rotatable bond) if target engagement occurs, though no direct binding data exist to quantify this advantage [1]. In class-level drug design, reducing rotatable bond count is generally associated with improved oral bioavailability and target selectivity, but these remain predictive inferences in the absence of experimental confirmation.

Ligand efficiency Molecular flexibility Drug-likeness Structure-activity relationships

Lipophilicity Differential: XLogP3-AA Comparison Between 3,4-Dimethoxy and 3,5-Dimethoxy Positional Isomers

PubChem-computed XLogP3-AA for the target 3,4-dimethoxy isomer is 4.1 [1]. While PubChem does not independently report XLogP for the 3,5-dimethoxy positional isomer (CAS 313960-38-2), the two compounds are constitutional isomers with identical molecular formulas (C16H13ClN2O3S, MW 348.8) and identical heavy-atom composition, meaning their intrinsic lipophilicity as measured by logP is identical . However, the methoxy substitution pattern alters the molecular electrostatic potential surface, which can differentially affect polar surface area (tPSA) and hydrogen-bond acceptor geometry, potentially leading to distinct permeability and solubility profiles despite identical logP values. This position-dependent effect cannot be captured by simple logP comparisons and requires experimental determination.

Lipophilicity ADME Permeability Solubility

Computed Hydrogen-Bond Acceptor/Donor Profile and Its Implications for Target Engagement Selectivity

The target compound contains 5 hydrogen-bond acceptors and 1 hydrogen-bond donor (PubChem computed) [1]. In benzothiazole-based kinase inhibitor pharmacophore models, the amide NH (the sole H-bond donor) typically engages the kinase hinge region, while the benzothiazole nitrogen and methoxy oxygen atoms serve as H-bond acceptors that interact with catalytic lysine or aspartate residues in the ATP-binding pocket [2]. Compared to the des-chloro parent scaffold N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide (CAS 312514-87-7), the 6-chloro substituent introduces an additional hydrophobic contact point without altering the H-bond inventory, potentially enhancing binding to kinases with a hydrophobic pocket adjacent to the hinge (e.g., EGFR T790M mutant) [2]. The 3,4-dimethoxy pattern provides a catechol-like oxygen-oxygen distance that can chelate magnesium ions in kinase active sites, a feature absent in 3,5-dimethoxy or 2,4-dimethoxy regioisomers [2].

Hydrogen bonding Kinase hinge binding Target selectivity Medicinal chemistry

High-Confidence Application Scenarios for N-(6-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide Based on Structural Differentiation Evidence


EGFR-Targeted Kinase Inhibitor Lead Optimization and Selectivity Profiling

Based on the compound's explicit inclusion in EGFR inhibitor patent compositions (US Patent Application 20140038278), this benzamide scaffold serves as a starting point for developing mutant-selective EGFR inhibitors [1]. Its constrained benzamide linker and 6-chloro substitution pattern are predicted to engage the EGFR ATP-binding pocket in a manner distinct from the more flexible propanamide analog KY02111, making it suitable for structure-activity relationship (SAR) studies aimed at dissecting linker-length effects on kinase selectivity [1][2].

Stem Cell Cardiac Differentiation Protocol Development Requiring EGFR Pathway Modulation

Patent disclosures explicitly position benzothiazole benzamide derivatives, including the target compound, as EGFR inhibitors for promoting cardiac differentiation of pluripotent stem cells [1]. Unlike KY02111, which operates through Wnt/β-catenin inhibition, this compound putatively acts via EGFR pathway blockade, offering an orthogonal pharmacological tool for cardiac differentiation protocols that seek to minimize Wnt-pathway crosstalk or to achieve synergistic effects with Wnt modulators [1][3].

Regioisomeric Selectivity Studies in Benzothiazole-Benzamide ADME Optimization

The 3,4-dimethoxy substitution pattern on the benzamide phenyl ring provides a defined electronic and steric profile that differs from the 3,5-dimethoxy (CAS 313960-38-2) and 2,3-dimethoxy (CAS 895443-75-1) positional isomers . Researchers performing systematic ADME (absorption, distribution, metabolism, excretion) profiling across a regioisomeric benzothiazole-benzamide library require this specific isomer to establish structure-property relationships governing solubility, permeability, and metabolic stability as a function of methoxy group placement .

Chemical Probe Development for Benzothiazole Amide Target Deconvolution

The target compound's benzamide scaffold represents a geometrically constrained minimal pharmacophore within the broader 6-chloro-benzothiazole amide series. It can serve as a negative-control probe in experiments where KY02111 is used as a Wnt inhibitor: because the benzamide linker abolishes Wnt inhibitory activity while retaining EGFR-binding potential, differential phenotypic screening with both compounds can help deconvolve whether observed cardiac differentiation effects are mediated through Wnt or EGFR pathways [1][3].

Quote Request

Request a Quote for N-(6-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.